molecular formula C11H13ClN4OS B4419716 5-((3-(4-chlorophenoxy)propyl)thio)-4H-1,2,4-triazol-3-amine

5-((3-(4-chlorophenoxy)propyl)thio)-4H-1,2,4-triazol-3-amine

Cat. No.: B4419716
M. Wt: 284.77 g/mol
InChI Key: RACWVYYSKJLJNJ-UHFFFAOYSA-N
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Description

5-((3-(4-chlorophenoxy)propyl)thio)-4H-1,2,4-triazol-3-amine is a synthetic organic compound that belongs to the class of triazole derivatives. This compound is of interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure, which includes a chlorophenoxy group and a triazole ring, contributes to its diverse chemical properties and reactivity.

Preparation Methods

The synthesis of 5-((3-(4-chlorophenoxy)propyl)thio)-4H-1,2,4-triazol-3-amine typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxypropyl bromide: This intermediate is synthesized by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.

    Formation of 4-chlorophenoxypropyl thiol: The bromide intermediate is then reacted with thiourea to form the corresponding thiol.

    Cyclization to form the triazole ring: The thiol intermediate is reacted with hydrazine hydrate and carbon disulfide to form the triazole ring, resulting in the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

5-((3-(4-chlorophenoxy)propyl)thio)-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Addition: The compound can participate in addition reactions with electrophiles, such as alkyl halides, to form new carbon-carbon or carbon-heteroatom bonds.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-((3-(4-chlorophenoxy)propyl)thio)-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase by binding to the active site, preventing the breakdown of acetylcholine and leading to increased neurotransmitter levels.

    Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes, leading to cell death.

    Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

5-((3-(4-chlorophenoxy)propyl)thio)-4H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:

    5-((3-(4-chlorophenoxy)propyl)thio)-1,3,4-thiadiazol-2-amine: This compound has a similar structure but contains a thiadiazole ring instead of a triazole ring, leading to different chemical properties and reactivity.

    5-((3-(4-chlorophenoxy)propyl)thio)-1,2,4-triazole-3-thiol:

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse chemical and biological activities.

Properties

IUPAC Name

3-[3-(4-chlorophenoxy)propylsulfanyl]-1H-1,2,4-triazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN4OS/c12-8-2-4-9(5-3-8)17-6-1-7-18-11-14-10(13)15-16-11/h2-5H,1,6-7H2,(H3,13,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACWVYYSKJLJNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCSC2=NNC(=N2)N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
5-((3-(4-chlorophenoxy)propyl)thio)-4H-1,2,4-triazol-3-amine

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